

Application Notes and Protocols: Purification of Sulfo Cy3 bis-NHS Ester Labeled Proteins

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Compound of Interest

Compound Name: Sulfo Cy3 bis NHS ester

Cat. No.: B15556469

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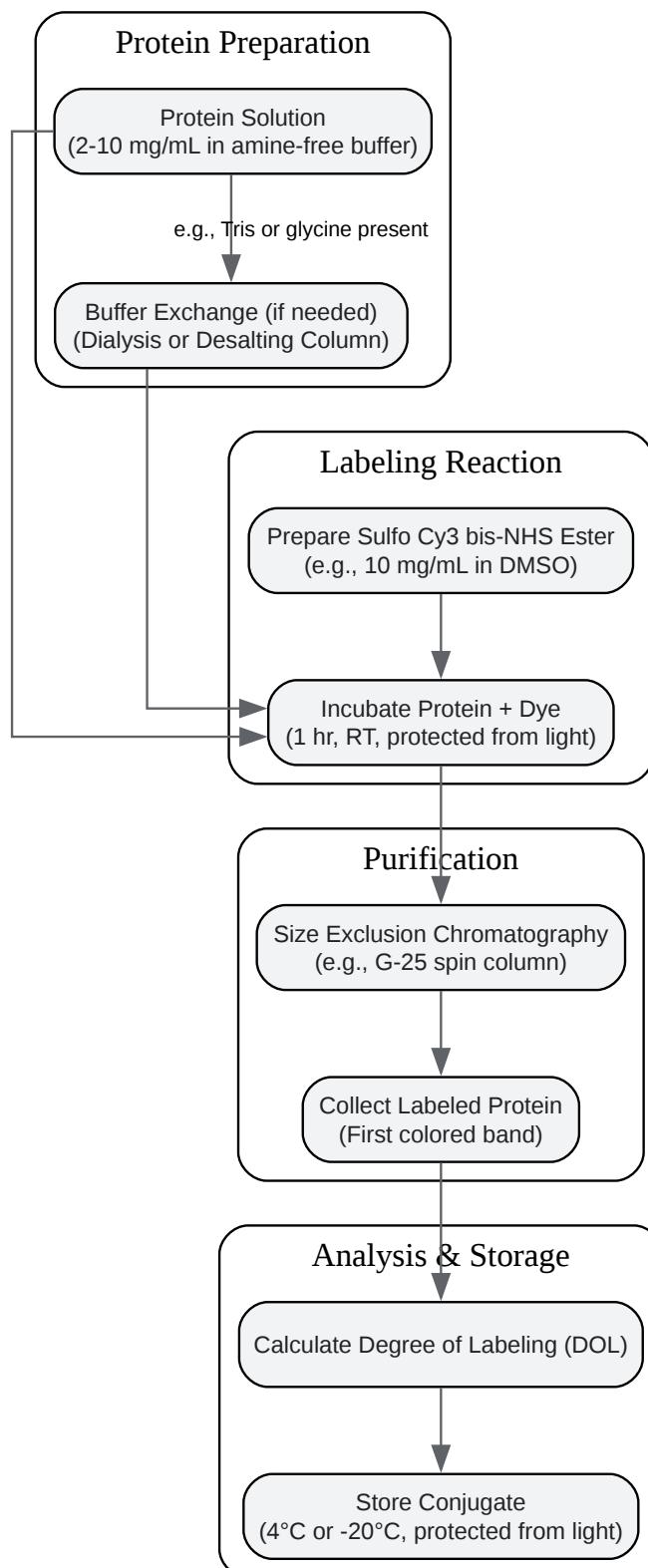
Introduction

This document provides a detailed guide for the purification of proteins labeled with Sulfo Cy3 bis-NHS ester. The primary objective of the purification process is to effectively remove unconjugated (free) dye from the labeled protein, which is critical for the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays. The most prevalent and effective method for this purification is Size Exclusion Chromatography (SEC).^{[1][2][3][4]} Dialysis presents a viable alternative for removing excess dye.^[5]

The Sulfo Cy3 bis-NHS ester is a water-soluble, amine-reactive fluorescent dye.^{[6][7]} The N-hydroxysuccinimide (NHS) ester moieties react with primary amines (e.g., the side chain of lysine residues and the N-terminus) on the protein to form stable amide bonds.^{[8][9][10]} The "bis" functionality indicates two NHS ester groups, potentially allowing for brighter signal on some proteins compared to mono-NHS esters.^[11] The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling proteins in aqueous solutions without the need for organic co-solvents.^[6]

Experimental Workflow Overview

The overall process involves preparing the protein, performing the labeling reaction, and purifying the resulting conjugate to remove excess dye.

[Click to download full resolution via product page](#)**Caption:** General workflow for protein labeling and purification.

Quantitative Data Summary

Achieving an optimal Degree of Labeling (DOL) is crucial for experimental success. The DOL represents the average number of dye molecules conjugated to a single protein molecule.[12] Over-labeling can lead to fluorescence quenching and may affect protein function, while under-labeling results in a weak signal.[11] The target DOL often falls between 2 and 10 for antibodies.[11]

Parameter	Recommended Value/Range	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[11]
Labeling Buffer pH	8.3 - 9.0	Optimal for reaction with primary amines.[9][11][13][14]
Dye:Protein Molar Ratio	5:1 to 20:1	This needs to be optimized for each specific protein.[11][15]
Reaction Time	1 - 2 hours	Longer times may increase the DOL.[5][14][15][16]
Reaction Temperature	Room Temperature (20-25°C)	[5][15][16]
Purification Method	Size Exclusion Chromatography	Highly effective for separating labeled protein from free dye. [1][2][5][16]
Expected DOL (Antibodies)	2 - 10	Varies depending on the protein and application.[11]

Detailed Experimental Protocols

Protocol 1: Protein Preparation and Labeling

This protocol is designed for labeling approximately 1 mg of a protein like IgG (MW ~150 kDa).

Materials:

- Protein of interest (2-10 mg/mL)

- Sulfo Cy3 bis-NHS ester
- Amine-free buffer (Labeling Buffer): 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[17][9][12] Phosphate-buffered saline (PBS) can also be used, with pH adjusted.[15]
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[9][11]
- Reaction tubes
- Shaker/rotator

Procedure:

- Protein Buffer Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., no Tris or glycine).[17][11]
 - If the protein is in an incompatible buffer, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.[17][12]
 - Adjust the protein concentration to 2-10 mg/mL.
- Prepare Dye Stock Solution:
 - Allow the vial of Sulfo Cy3 bis-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]
 - Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[11][15][16] Vortex until fully dissolved.[17][16] This solution should be prepared fresh.[11]
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate if necessary.[12][15]
 - Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 dye-to-protein molar ratio is a good starting point).[11][15]

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[15][16]
- Incubate the reaction for 1 hour at room temperature with continuous mixing, protected from light.[17][14][15][16]

Protocol 2: Purification using Size Exclusion Chromatography (Spin Column)

This method is rapid and effective for removing unconjugated dye from the labeled protein.

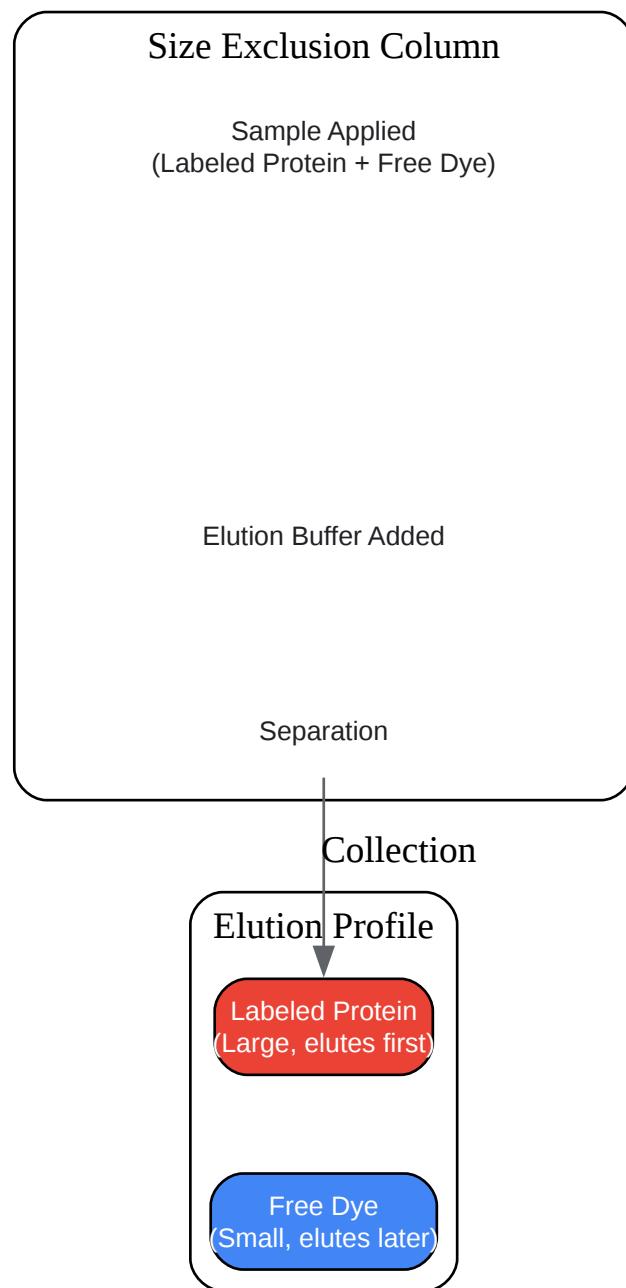
Materials:

- Labeling reaction mixture from Protocol 1
- Size exclusion spin desalting column (e.g., Sephadex G-25 with an appropriate molecular weight cutoff).[15][16]
- Elution Buffer: 1X PBS, pH 7.2-7.4
- Collection tubes
- Centrifuge

Procedure:

- Column Preparation:
 - Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the Elution Buffer by centrifugation.
- Sample Loading:
 - Carefully load the entire labeling reaction mixture onto the center of the compacted resin bed.[15]
- Elution:

- Place the column into a clean collection tube.
- Centrifuge the column according to the manufacturer's specifications (e.g., 2,000 x g for 5 minutes).[15]
- Collect Purified Protein:
 - The eluate in the collection tube contains the purified Sulfo Cy3-labeled protein. The smaller, unconjugated dye molecules are retained in the column resin.[2]
 - The purified conjugate should be visibly colored and can be immediately used for downstream analysis.



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Caption: Principle of Size Exclusion Chromatography for purification.

Protocol 3: Calculation of Degree of Labeling (DOL)

Procedure:

- Measure Absorbance:

- Measure the absorbance of the purified protein conjugate solution at 280 nm (A_{280}) and at the absorbance maximum for Sulfo Cy3, which is approximately 550 nm (A_{550}).[\[2\]](#)
- Calculate Protein Concentration:
 - The dye absorbs slightly at 280 nm, so a correction factor is needed for an accurate protein concentration measurement.
 - Corrected $A_{280} = A_{280} - (A_{550} \times CF_{280})$
 - Where CF_{280} is the correction factor for the dye at 280 nm (typically around 0.08 for Cy3).[\[2\]](#)
 - Protein Concentration (M) = Corrected $A_{280} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (in $M^{-1}cm^{-1}$).
- Calculate Dye Concentration:
 - Dye Concentration (M) = $A_{550} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Sulfo Cy3 at ~550 nm (e.g., ~150,000 $M^{-1}cm^{-1}$).
- Calculate DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Storage of Labeled Protein

Store the purified protein conjugate protected from light.[\[17\]](#)[\[16\]](#) For short-term storage, 4°C is suitable.[\[17\]](#) For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or a carrier protein (e.g., 0.1% BSA), aliquot into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[17\]](#)[\[15\]](#)[\[16\]](#) If not used immediately, adding a preservative like sodium azide (e.g., 2 mM) can prevent microbial growth during storage at 4°C.[\[13\]](#)[\[15\]](#)

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